Gly-Arg

Beschreibung

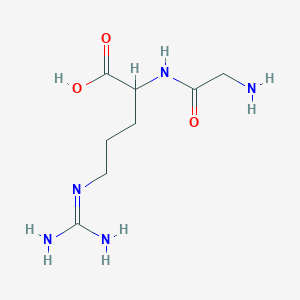

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVRFDTDUGQEE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316438 | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-55-7 | |

| Record name | Glycyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Glycyl-L-Arginine: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

The dipeptide Glycyl-L-arginine (Gly-Arg), a simple yet significant biomolecule, is formed from the constituent amino acids glycine and L-arginine. While often considered an intermediate in protein metabolism, Gly-Arg and its derivatives exhibit distinct biological activities and are implicated in a range of cellular processes. This technical guide provides an in-depth exploration of the core biological functions of Gly-Arg, its metabolic fate, and its relevance in both physiological and pathological contexts.

Cellular Uptake and Metabolism

Gly-Arg, like other small peptides, is transported across cellular membranes. Dipeptide transport mechanisms are often more efficient than those for free amino acids.[1] In the context of intestinal absorption, the C-terminal arginine residue influences the rate of assimilation. Studies on human jejunal perfusion have shown that Gly-Arg has a slower disappearance rate compared to other glycyl-dipeptides like Gly-Phe and Gly-Met when perfused at a 6 mM concentration.[2]

Once inside the cell, or in the extracellular space, Gly-Arg is primarily subject to enzymatic hydrolysis by peptidases, which cleave the peptide bond to release free glycine and L-arginine.[1] The subsequent biological effects are therefore often attributable to the well-characterized roles of these individual amino acids.

Role as an Enzyme Substrate and Inhibitor

Gly-Arg and its derivatives serve as substrates and inhibitors for several classes of enzymes, highlighting their role in modulating enzymatic activity.

Substrate for Proteases and Peptidases

The Gly-Arg sequence is recognized by certain proteases. For instance, a fluorogenic derivative, Gly-Arg-AMC, is utilized as a substrate for the cysteine protease Cathepsin C.[3] The kinetic parameters for this interaction have been quantified, providing insight into the enzyme's substrate specificity. Similarly, N-dansyl-glycyl-arginine serves as a substrate in HPLC-based fluorometric assays for Peptidyl Arginine Deiminase (PAD) activity.[4]

Inhibition of Angiotensin-Converting Enzyme (ACE)

Gly-Arg has been shown to exhibit moderate inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[5] While not as potent as other dipeptides like Arg-Pro, this activity suggests a potential, albeit modest, role in cardiovascular regulation.[5]

Indirect Signaling through L-Arginine Metabolism

A significant portion of the biological activity attributed to Gly-Arg is mediated through its hydrolysis product, L-arginine. L-arginine is a precursor for a multitude of signaling molecules and is central to several metabolic pathways.[1]

Nitric Oxide Synthesis

L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO). NO is a potent vasodilator and plays crucial roles in neurotransmission, immune response, and vascular homeostasis.[6] The administration of Gly-Arg can thus indirectly support NO production by providing a source of L-arginine.

mTOR and MAPK Signaling

L-arginine has been shown to influence key cellular signaling pathways such as the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are central regulators of cell growth, proliferation, and survival. The effect of Gly-Arg on these pathways is therefore considered to be indirect, occurring after its breakdown into L-arginine.

Role in Pathophysiology: The Case of Poly(GR)

In the context of neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) caused by hexanucleotide repeat expansions in the C9ORF72 gene, dipeptide repeat proteins are produced through a non-canonical translation process.[7][8] One such protein is poly(Gly-Arg) or poly(GR), a polymer of Gly-Arg dipeptides.[7][8]

These poly(GR) aggregates are cytotoxic and have been shown to undergo liquid-liquid phase separation, interacting with and disrupting the function of various cellular components, including RNA and RNA-binding proteins.[7][9][10] It is crucial to distinguish the pathological role of these large, repetitive poly(GR) proteins from the physiological functions of the simple Gly-Arg dipeptide.

Quantitative Data Summary

The following tables summarize the available quantitative data for Gly-Arg and its derivatives in various biological assays.

Table 1: Enzyme Kinetics

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |

|---|---|---|---|---|---|

| Cathepsin C | Gly-Arg-AMC | - | 255 ± 6 | 1.6 ± 0.09 | [3] |

| Dipeptidyl Peptidase III (C. aponinum) | Gly-Arg-2NA | ~10x higher than Arg2-2NA | - | - |[11] |

Table 2: ACE Inhibition

| Dipeptide | Concentration (µM) | % ACE Inhibition | Reference |

|---|

| Gly-Arg | >25 | Moderate |[5] |

Experimental Protocols

Synthesis of Glycyl-L-Arginine

Gly-Arg can be synthesized using both solid-phase and solution-phase peptide synthesis methods.[1]

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Loading: Attach the C-terminal amino acid, L-arginine (with appropriate side-chain protection), to a solid support resin.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound arginine.

-

Coupling: Couple the next amino acid, glycine (with N-terminal protection), to the deprotected arginine using a coupling agent.

-

Final Deprotection and Cleavage: Remove the N-terminal protecting group from glycine and cleave the dipeptide from the resin, simultaneously removing the side-chain protecting group from arginine.

-

Purification: Purify the crude Gly-Arg dipeptide using techniques such as reverse-phase HPLC.

References

- 1. Glycyl-L-arginine | 18635-55-7 | Benchchem [benchchem.com]

- 2. Kinetics and characteristics of absorption from an equimolar mixture of 12 glycyl-dipeptides in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Order controls disordered droplets: structure-function relationships in C9ORF72-derived poly(PR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Phase separation and toxicity of C9orf72 poly(PR) depends on alternate distribution of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformational Analysis of Glycyl-L-Arginine (Gly-Arg)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Arginine (Gly-Arg) is a dipeptide composed of the amino acids glycine and L-arginine. As a fundamental building block of proteins and a biologically active molecule in its own right, understanding its three-dimensional structure and conformational dynamics is crucial for various fields, including biochemistry, pharmacology, and materials science. This guide provides a comprehensive overview of the structural and conformational properties of Gly-Arg, summarizing key data from computational and experimental studies. It also details the methodologies employed in these analyses to aid in the design and interpretation of future research.

Introduction

The dipeptide Gly-Arg combines the simplest amino acid, glycine, with the positively charged and bulky arginine. This combination results in a molecule with a flexible glycine residue and a more sterically hindered arginine residue, leading to a unique conformational landscape. The primary structure consists of a peptide bond linking the carboxyl group of glycine to the amino group of arginine.[1] The presence of the guanidinium group in the arginine side chain imparts a positive charge at physiological pH, influencing its interactions with other molecules and its overall conformation.

Gly-Arg Structure

The fundamental structure of Gly-Arg is defined by the covalent bonding of its constituent atoms. The molecule's chemical formula is C8H17N5O3.[1]

Chemical Structure

The chemical structure of Gly-Arg, with the conventional atom numbering for the backbone and the arginine side chain, is a key aspect of its identity.

References

Exploratory Studies on the Effects of the Glycyl-L-Arginine (Gly-Arg) Dipeptide on Cell Lines

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small peptides are increasingly recognized for their potential as therapeutic agents due to their high specificity, biocompatibility, and diverse biological activities. The dipeptide Glycyl-L-Arginine (Gly-Arg), formed from glycine and L-arginine residues, has emerged as a molecule of interest in cancer research and neurobiology. Arginine itself is a conditionally essential amino acid that plays a crucial role in numerous cellular processes, including protein synthesis, cell proliferation, and nitric oxide signaling. Consequently, modulating arginine availability or utilizing arginine-containing peptides is a strategic approach in exploring new therapeutic avenues.

This technical guide provides a comprehensive overview of the current understanding of Gly-Arg's effects on various cell lines. It summarizes key quantitative data, details the experimental protocols used in these studies, and visualizes the known and hypothesized signaling pathways to provide a foundational resource for researchers in the field.

Quantitative Data on the Effects of Gly-Arg

The primary reported effect of Gly-Arg on cancer cell lines is cytotoxicity. Studies have quantified this effect, demonstrating a dose-dependent reduction in cell viability. Additionally, research on repeating glycine-arginine dipeptides (poly-GR), associated with C9ORF72-related neurodegenerative diseases, reveals impacts on protein synthesis.

Cytotoxicity of Gly-Arg on HeLa Cells

A study investigating the anticancer potential of Gly-Arg measured its cytotoxic effects on the human cervical cancer cell line, HeLa. The viability of HeLa cells was assessed after exposure to varying concentrations of the dipeptide.

Table 1: Effect of Gly-Arg on HeLa Cell Viability

| Gly-Arg Concentration | Mean Cell Viability (%) | Standard Deviation |

|---|---|---|

| Control (0 mM) | 100 | ± 0.0 |

| 0.25 mM | 85.3 | ± 2.1 |

| 0.5 mM | 78.6 | ± 3.5 |

| 1.0 mM | 65.1 | ± 4.2 |

| 2.0 mM | 52.4 | ± 5.0 |

(Data synthesized from Ayyildiz et al., 2023)[1][2]

The results clearly indicate that Gly-Arg reduces HeLa cell viability in a dose-dependent manner, with a viability of 52.4% observed at a concentration of 2.0 mM[2]. This suggests a significant cytotoxic potential for this dipeptide against this specific cancer cell line[2].

Effects of Poly-GR on Protein Synthesis

In the context of C9ORF72-related dipeptide repeat proteins, the effects of poly-glycine-arginine (poly-GR) on global protein synthesis have been investigated. These studies utilize puromycin-based assays to monitor the rate of translation.

Table 2: Qualitative Effect of Arginine-Rich Dipeptide Repeats on Protein Translation

| Dipeptide Repeat | Observed Effect on Protein Synthesis | Potency |

|---|---|---|

| GFP-(PR)50 | Potent Inhibition | High |

| GFP-(GR)50 | Mild Suppression | Low-Moderate |

| Other GFP-(XR)50 | Mild Suppression | Low |

(Data summarized from Lee et al., 2023)[3]

These findings show that while poly-proline-arginine (PR) repeats are potent inhibitors of protein translation, poly-glycine-arginine (GR) repeats exert a milder suppressive effect[3]. This suggests that the amino acid paired with arginine influences the dipeptide's biological activity[3].

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Gly-Arg on cell lines.

Cell Culture and Dipeptide Treatment

-

Cell Line Maintenance: HeLa cells (or other cell lines of interest) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Peptide Preparation: A stock solution of Gly-Arg dipeptide is prepared by dissolving the lyophilized powder in sterile phosphate-buffered saline (PBS) or serum-free medium to a concentration of 10 mM. The solution is sterilized by passing it through a 0.22 µm filter.

-

Cell Seeding and Treatment: Cells are seeded into appropriate multi-well plates (e.g., 96-well plates for viability assays). After allowing the cells to adhere for 24 hours, the culture medium is replaced with fresh medium containing the desired final concentrations of Gly-Arg, prepared by diluting the stock solution. Control wells receive medium with an equivalent volume of the vehicle (e.g., PBS).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Cell Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with various concentrations of Gly-Arg as described in Protocol 3.1.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Puromycin-Based SUnSET Assay for Protein Synthesis

This method monitors global protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized polypeptide chains.

-

Cell Treatment: Culture and treat cells with the dipeptide of interest (e.g., poly-GR) for the desired duration.

-

Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Western Blotting: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). e. Incubate the membrane with a primary antibody against puromycin overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the signal corresponds to the rate of protein synthesis.

Signaling Pathways and Visualizations

The precise signaling pathways activated by the Gly-Arg dipeptide are still under investigation. However, based on studies of related arginine-rich peptides and the known roles of arginine, we can describe observed phenomena and propose potential mechanisms.

Experimental Workflow

The general workflow for assessing the cytotoxic effects of a dipeptide like Gly-Arg involves a series of sequential steps from cell preparation to data analysis.

Caption: General workflow for assessing Gly-Arg cytotoxicity via MTT assay.

Mechanism of Poly-GR Cellular Trapping and Toxicity

Studies on arginine-rich dipeptide repeats suggest that the amino acid adjacent to arginine plays a key role in the peptide's subcellular localization and toxicity. Due to its flexibility, glycine is unable to effectively separate the positive charges of adjacent arginine residues in poly-GR. This leads to strong, less multivalent interactions with cytosolic components, effectively trapping the peptide in the cytoplasm where it can exert its effects, such as mild suppression of protein translation.

Caption: Proposed mechanism of poly-GR cytoplasmic trapping and toxicity.

Hypothesized Arginine-Mediated Apoptosis Pathway

If Gly-Arg is hydrolyzed by cellular peptidases into glycine and arginine, the resulting increase in intracellular arginine concentration could trigger signaling pathways known to be induced by arginine in certain cancer cells. One such pathway is the induction of apoptosis through the activation of caspases. This remains a hypothetical mechanism for Gly-Arg that requires experimental validation.

Caption: Hypothesized apoptosis pathway mediated by Gly-Arg hydrolysis.

Conclusion and Future Directions

The available evidence indicates that the Gly-Arg dipeptide possesses cytotoxic activity against cancer cell lines such as HeLa[2]. Furthermore, studies on related poly-GR peptides suggest a mechanism involving cytoplasmic localization and mild inhibition of protein synthesis[3]. The flexibility of the glycine residue appears to be a critical determinant of the peptide's behavior within the cell[3].

Future research should focus on several key areas:

-

Broadening the Scope: Testing the effects of Gly-Arg on a wider panel of cancer cell lines and normal (non-cancerous) cell lines to determine its specificity and therapeutic window.

-

Mechanism of Action: Elucidating the precise signaling pathways triggered by Gly-Arg. This includes verifying whether the dipeptide is hydrolyzed intracellularly and investigating its effects on apoptosis, cell cycle progression, and other key cellular processes.

-

Structural Modifications: Exploring how modifications to the Gly-Arg structure, such as N-methylation or the inclusion of other amino acids, could enhance its potency or alter its mechanism of action.

These exploratory studies provide a strong rationale for the continued investigation of Gly-Arg and related dipeptides as potential leads in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Arg as a Metabolite in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Arginine (Gly-Arg) is an endogenous metabolite formed from the constituent amino acids glycine and L-arginine[1]. While the individual roles of glycine as a neurotransmitter and L-arginine as a precursor for nitric oxide and other key molecules are well-established, the specific biological functions of the Gly-Arg dipeptide remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of Gly-Arg, drawing inferences from the known metabolic pathways and biological activities of its parent amino acids. It details methodologies for the synthesis, quantification, and functional investigation of Gly-Arg, aiming to equip researchers with the necessary tools to elucidate its physiological significance. This guide also highlights the current knowledge gaps, particularly the lack of data on endogenous concentrations and specific signaling pathways, to stimulate future research in this promising area.

Introduction to Gly-Arg

Gly-Arg is a dipeptide with the molecular formula C8H17N5O3[1]. It is formed through the condensation of a glycine molecule and an L-arginine molecule. Given the significant and diverse biological roles of its constituent amino acids, it is plausible that Gly-Arg itself possesses unique metabolic and signaling functions.

-

L-Glycine is the simplest amino acid and a key figure in neurotransmission, acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist for the activation of NMDA receptors in the central nervous system[2][3][4][5].

-

L-Arginine is a semi-essential amino acid with a wide range of physiological effects. It is a critical substrate for nitric oxide synthases (NOS), leading to the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems[6][7][8]. Arginine is also a precursor for the synthesis of creatine, polyamines, proline, and glutamate[9][10].

The potential biological activities of Gly-Arg may stem from its structure, its ability to be hydrolyzed back to glycine and arginine, or its interaction with specific receptors and transporters.

Metabolic Pathways

Direct metabolic pathways for the synthesis and degradation of Gly-Arg are not well-documented. However, its metabolism is intrinsically linked to the well-established pathways of L-arginine and glycine.

L-Arginine Metabolism

L-arginine is metabolized through several key enzymatic pathways:

-

Nitric Oxide Synthase (NOS) Pathway : L-arginine is converted to L-citrulline and nitric oxide by NOS enzymes[6][11][12]. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[6][11].

-

Arginase Pathway : Arginase hydrolyzes L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline[9][10].

-

Arginine:Glycine Amidinotransferase (AGAT) Pathway : This enzyme catalyzes the first step in creatine synthesis, transferring the guanidino group from arginine to glycine to form guanidinoacetate and ornithine[9][13][14].

-

Arginine Decarboxylase Pathway : This pathway leads to the formation of agmatine, which has neuromodulatory properties[10].

Glycine Metabolism

Glycine is a non-essential amino acid that can be synthesized from serine and is involved in various metabolic processes:

-

Neurotransmitter Synthesis and Reuptake : Glycine acts as an inhibitory neurotransmitter and is cleared from the synaptic cleft by specific transporters (GlyT1 and GlyT2)[3][15].

-

Glutathione Synthesis : Glycine is a component of the antioxidant tripeptide glutathione.

-

Purine Synthesis : The entire glycine molecule is incorporated into the purine ring structure.

-

Heme Synthesis : The initial step in heme synthesis involves the condensation of glycine and succinyl-CoA.

Quantitative Data

A significant gap in the current knowledge is the lack of quantitative data on the endogenous concentrations of Gly-Arg in biological fluids and tissues. While methods for quantifying a wide range of dipeptides and amino acids have been developed, specific data for Gly-Arg is not available in the reviewed literature. For reference, the typical concentrations of its constituent amino acids in human plasma, cerebrospinal fluid (CSF), and urine are provided below.

Table 1: Endogenous Concentrations of L-Arginine and Glycine in Human Biological Fluids

| Analyte | Biological Fluid | Concentration Range | Reference(s) |

| L-Arginine | Plasma | 61.1 ± 9.7 µM - 117 ± 11 µM | [4][16] |

| CSF | ~50 µM | [4][17] | |

| Urine | Variable, diet-dependent | [18][19] | |

| Glycine | Plasma | ~250 µM | [7] |

| CSF | 748 ± 30.6 ng/mL (~10 µM) | [20] | |

| Urine | 0.16 - 2.14 µg/ml | [21] |

Experimental Protocols

To facilitate research into the biological roles of Gly-Arg, this section provides detailed methodologies for its synthesis, quantification, and functional analysis.

Synthesis of Gly-Arg Standard

A Gly-Arg dipeptide standard is essential for accurate quantification and for use in functional assays. Solid-phase peptide synthesis (SPPS) is the recommended method.

Protocol: Solid-Phase Synthesis of Gly-Arg

-

Resin Preparation : Start with a pre-loaded Wang or Rink amide resin with Fmoc-protected arginine. The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the arginine residue by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling : Activate Fmoc-protected glycine using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add the activated glycine to the deprotected arginine on the resin and allow the reaction to proceed to completion.

-

Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Final Fmoc Deprotection : Remove the final Fmoc group from the newly added glycine using 20% piperidine in DMF.

-

Cleavage and Deprotection : Cleave the dipeptide from the resin and remove the side-chain protecting groups from arginine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

-

Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the synthesized Gly-Arg dipeptide by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.

Quantification of Gly-Arg by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.

Protocol: LC-MS/MS Quantification of Gly-Arg

-

Sample Preparation :

-

Plasma/Serum/CSF : Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., isotopically labeled Gly-Arg). Centrifuge to pellet the precipitated proteins.

-

Urine : Dilute the urine sample with the internal standard solution.

-

Tissue : Homogenize the tissue in a suitable buffer, followed by protein precipitation.

-

-

Chromatographic Separation :

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar Gly-Arg dipeptide.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometric Detection :

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for Gly-Arg and its internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation.

-

-

Quantification :

-

Generate a calibration curve using the synthesized Gly-Arg standard of known concentrations.

-

Determine the concentration of Gly-Arg in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Functional Assays

Given that L-arginine is the substrate for NOS, it is important to investigate whether Gly-Arg can modulate NOS activity.

Protocol: Fluorometric NOS Activity Assay

This assay measures the production of nitric oxide, which is converted to a fluorescent product.

-

Prepare Cell or Tissue Lysates : Homogenize cells or tissues in a buffer that preserves enzyme activity.

-

Set up the Reaction : In a microplate, combine the lysate, a reaction buffer containing NADPH, and the fluorescent probe.

-

Initiate the Reaction : Add L-arginine (as a positive control) or Gly-Arg at various concentrations to the wells. Include a negative control without any added substrate.

-

Incubate : Incubate the plate at 37°C for a specified time.

-

Measure Fluorescence : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm)[22].

-

Data Analysis : Compare the fluorescence intensity in the Gly-Arg-treated wells to the control wells to determine if Gly-Arg inhibits or stimulates NOS activity.

To explore the potential neuromodulatory role of Gly-Arg, a neurotransmitter release assay can be performed using primary neuronal cultures or synaptosomes.

Protocol: In Vitro Neurotransmitter Release Assay

-

Prepare Neuronal Cultures or Synaptosomes : Isolate and culture primary neurons or prepare synaptosomes from brain tissue.

-

Pre-load with Radiolabeled Neurotransmitter : Incubate the cells or synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glycine or [14C]-GABA).

-

Wash : Wash the preparations to remove excess unincorporated radiolabel.

-

Stimulate Release : Perfuse the cells or synaptosomes with a buffer containing Gly-Arg at different concentrations. Use a depolarizing stimulus (e.g., high potassium) as a positive control for release.

-

Collect Fractions : Collect the perfusate in fractions over time.

-

Measure Radioactivity : Quantify the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis : Analyze the amount of radiolabeled neurotransmitter released in the presence of Gly-Arg compared to the basal release and the release induced by the positive control.

Potential Signaling Pathways and Biological Functions

While direct evidence is lacking, the known functions of glycine and arginine allow for the formulation of hypotheses regarding the potential roles of Gly-Arg.

-

Neuromodulation : Gly-Arg could potentially modulate neuronal activity by interacting with glycine or glutamate receptors, or by influencing neurotransmitter reuptake.

-

Nitric Oxide Pathway Regulation : The dipeptide might act as a substrate, inhibitor, or allosteric modulator of NOS enzymes, thereby influencing NO production and its downstream effects on vasodilation, immune response, and neuronal signaling.

-

mTOR Pathway : Arginine has been shown to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation[9][10]. It is conceivable that Gly-Arg could also influence this pathway.

-

Cell Adhesion : While distinct from the well-studied Arg-Gly-Asp (RGD) motif that binds to integrins, the Arg-Gly sequence within a peptide could still have some affinity for cell surface receptors and play a role in cell-cell or cell-matrix interactions.

Conclusion and Future Directions

The dipeptide Gly-Arg is an endogenous metabolite with the potential for significant biological activity, given the crucial roles of its constituent amino acids, glycine and L-arginine. This guide has provided a framework for its study, from chemical synthesis and quantification to functional characterization. However, it is evident that there is a substantial knowledge gap regarding the specific functions of Gly-Arg.

Future research should focus on:

-

Quantification in Biological Systems : The first and most critical step is to determine the endogenous concentrations of Gly-Arg in various human and animal tissues and fluids under different physiological and pathological conditions.

-

Elucidation of Metabolic Pathways : Identifying the enzymes responsible for the synthesis and degradation of Gly-Arg is essential to understanding its metabolic regulation.

-

Identification of Receptors and Transporters : Investigating the potential interaction of Gly-Arg with specific cell surface receptors or transporters will be key to unraveling its signaling mechanisms.

-

Functional Studies : A broad range of in vitro and in vivo studies are needed to explore the effects of Gly-Arg on neuronal function, cardiovascular physiology, immune responses, and metabolic regulation.

By addressing these research questions, the scientific community can begin to understand the true physiological and pathological significance of the Gly-Arg dipeptide, potentially opening up new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]

- 4. Serum and cerebrospinal fluid concentrations of homoarginine, arginine, asymmetric and symmetric dimethylarginine, nitrite and nitrate in patients with multiple sclerosis and neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Arginine-Dependent Nitric Oxide Production in the Blood of Patients with Type 2 Diabetes: A Pilot, Five-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urinary endogenous peptides as biomarkers for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Urinary excretion of amino acids and their advanced glycation end-products (AGEs) in adult kidney transplant recipients with emphasis on lysine: furosine excretion is associated with cardiovascular and all-cause mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

The Gly-Arg Peptide Sequence: A Technical Guide for Researchers

The Gly-Arg (Glycine-Arginine) dipeptide, a fundamental biomolecule, plays a significant role in various biological processes. This technical guide provides an in-depth overview of the Gly-Arg peptide sequence, including its synthesis, structural properties, and biological functions, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Conformation

The Gly-Arg dipeptide is composed of the amino acids Glycine and L-Arginine. Its basic physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H17N5O3 | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | --INVALID-LINK-- |

| CAS Number | 18635-55-7 | --INVALID-LINK-- |

Computational studies have explored the conformational landscape of the Gly-Arg dipeptide. In the gaseous phase, Gly-Arg predominantly exists in its canonical form, which is in contrast to the Arg-Gly sequence that adopts a zwitterionic form. This highlights the influence of amino acid sequence on the intrinsic conformational preferences of dipeptides.

Synthesis and Purification

The synthesis of the Gly-Arg dipeptide is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Gly-Arg Dipeptide

This protocol outlines the manual synthesis of the Gly-Arg dipeptide using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of Glycine:

-

Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Glycine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the cleavage solution containing the peptide.

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Caption: Workflow for the solid-phase synthesis of the Gly-Arg dipeptide.

Experimental Protocol: Purification by Reversed-Phase HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative C18 reversed-phase column

Reagents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Crude Gly-Arg peptide dissolved in Solvent A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) at a constant flow rate.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% Solvent B over 30 minutes) to elute the peptide.

-

Fraction Collection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm) and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Gly-Arg dipeptide as a white powder.

Characterization

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements. For MALDI-TOF, this typically involves co-crystallizing the peptide with a suitable matrix. For ESI-MS, the peptide is dissolved in a suitable solvent.

-

Data Acquisition: Acquire the mass spectrum of the sample.

-

Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the Gly-Arg dipeptide (C8H17N5O3) to confirm its identity.

Biological Functions and Signaling Pathways

The biological activities of the Gly-Arg dipeptide are often associated with the properties of its constituent amino acids, particularly Arginine. Arginine-rich peptides are known to be involved in cellular uptake and can act as cell-penetrating peptides.

Role in mTOR Signaling Pathway

Recent studies have indicated that arginine and arginine-containing dipeptides can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. While much of the research has focused on L-arginine or the Arg-Arg dipeptide, the Gly-Arg sequence may also play a role in modulating this pathway. The mTOR pathway is activated by various signals, including amino acids, leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, which in turn promotes protein synthesis.

Caption: Simplified diagram of the mTOR signaling pathway activated by amino acids.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol describes the steps to assess the effect of the Gly-Arg dipeptide on the activation of the mTOR signaling pathway in a cell-based assay.

Materials:

-

Cell culture medium and supplements

-

Gly-Arg dipeptide solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Starve the cells of amino acids for a defined period (e.g., 1-2 hours) if necessary to reduce basal mTOR activity.

-

Treat the cells with different concentrations of the Gly-Arg dipeptide for a specified time. Include a positive control (e.g., complete medium) and a negative control (amino acid-free medium).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add cell lysis buffer and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Quantitative Data

Quantitative data on the specific biological activities of the Gly-Arg dipeptide are emerging. The following table summarizes some relevant findings for arginine and arginine-containing dipeptides. It is important to note that these values may not be directly transferable to the Gly-Arg dipeptide but provide a basis for further investigation.

| Peptide/Amino Acid | Assay | Cell Line/System | Effect | Concentration/Value | Reference |

| L-Arginine | αS1-casein synthesis | Bovine Mammary Epithelial Cells | Optimal concentration for synthesis | 2.8 mM | --INVALID-LINK-- |

| Arg-Arg dipeptide | αS1-casein synthesis | Bovine Mammary Epithelial Cells | Increased synthesis compared to L-Arg alone | Replacing 10% of free L-Arg | --INVALID-LINK-- |

| L-Arginine | mTOR pathway activation | Porcine Trophectoderm Cells | Increased phosphorylation of mTOR, p70S6K, and 4E-BP1 | 100-350 µM | --INVALID-LINK-- |

Conclusion

The Gly-Arg dipeptide represents a simple yet biologically relevant molecule. Its synthesis and characterization are well-established, and emerging research suggests its potential involvement in crucial cellular signaling pathways like the mTOR pathway. This technical guide provides a foundational understanding and detailed protocols for researchers interested in exploring the multifaceted roles of the Gly-Arg peptide sequence in various biological systems and its potential applications in drug development. Further research is warranted to elucidate the specific quantitative biological activities and the full spectrum of signaling pathways modulated by this dipeptide.

Methodological & Application

Application Notes and Protocols for RGD Peptide-Coated Cell Culture Surfaces

For Researchers, Scientists, and Drug Development Professionals

Note on Peptide Terminology: Initial searches for "Gly-Arg" (GR) dipeptide for cell culture surface coating did not yield significant results for this specific application. The scientific literature overwhelmingly points to the Arginine-Glycine-Aspartic acid (RGD) tripeptide motif as the key sequence for promoting cell adhesion. Therefore, these application notes and protocols focus on the widely studied and utilized RGD-containing peptides for surface coating.

Introduction

The Arg-Gly-Asp (RGD) sequence is a well-established cell adhesion motif found in many extracellular matrix (ECM) proteins, such as fibronectin and vitronectin.[1] This tripeptide sequence is recognized by a class of cell surface receptors called integrins, which mediate cell-matrix adhesion.[1] Coating otherwise non-adherent or poorly adherent cell culture surfaces with synthetic RGD-containing peptides provides a defined and controlled environment to promote cell attachment, spreading, proliferation, and other cellular functions.[1][2] This technology is invaluable in tissue engineering, regenerative medicine, and for the culture of fastidious cell types.[3]

RGD-coated surfaces facilitate the study of specific cell-matrix interactions and can be used to direct cell behavior. The conformation and density of the immobilized RGD peptide can significantly influence cellular responses.[4] For instance, cyclic RGD peptides often exhibit higher affinity and receptor selectivity compared to their linear counterparts due to their conformationally constrained structure.[5][6]

Data Presentation

The following tables summarize quantitative data on the effects of RGD peptide coatings on cell adhesion and proliferation.

Table 1: Comparison of Linear vs. Cyclic RGD Peptides on Cell Adhesion and Viability

| Peptide Type (Concentration) | Cell Type | Culture Condition | Observation | Reference |

| 10% Linear RGD | HUVEC | Serum-Free | 59% cell viability after 24 hours. | [5] |

| 0.1% Cyclic RGD | HUVEC | Serum-Free | 81% cell viability after 24 hours. | [5] |

| 1% Cyclic RGD | HUVEC | Serum-Free | 89% cell viability after 24 hours. | [5] |

| Linear RGD | Endothelial Cells | - | Superior cell coverage after 24 hours compared to cyclic RGD. | [7] |

| Cyclic RGD | Endothelial Cells | - | Strongest cell coverage and proliferation after 3 days. | [7] |

Table 2: Effect of RGD Peptide Concentration on Cell Adhesion

| Peptide and Concentration | Cell Type | Incubation Time | Number of Attached Cells (per 0.77 mm²) | Reference |

| CPPP-RGDNY (0.125 µM) | HeLa | 1 hour | ~150 | [8] |

| CPPP-RGDNYV (0.125 µM) | HeLa | 1 hour | ~300 | [8] |

| CPPP-RGDNYI (0.125 µM) | HeLa | 1 hour | ~320 | [8] |

| CGG-RGDVF (1 µM) | HeLa | 1 hour | ~250 | [8] |

| CGG-RGDNY (1 µM) | HeLa | 1 hour | ~150 | [8] |

Experimental Protocols

Protocol 1: Coating Cell Culture Plates with RGD Peptides

This protocol provides two common methods for passively adsorbing RGD peptides onto plastic or glass cell culture surfaces.

Materials:

-

RGD-containing peptide (lyophilized)

-

Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile 70% ethanol (for Procedure B)

-

Sterile tissue culture plates or glass coverslips

-

Sterile deionized water (dH₂O)

-

Laminar flow hood

Procedure A: Aqueous-Based Coating

-

Under sterile conditions in a laminar flow hood, reconstitute the lyophilized RGD peptide in sterile PBS or serum-free medium to a stock concentration (e.g., 1 mg/mL). Vortex vigorously to ensure complete dissolution. The solution may appear slightly hazy.

-

Dilute the RGD peptide stock solution to the desired working concentration (typically ranging from 0.1 to 10 µg/mL) using sterile PBS or serum-free medium.

-

Add a sufficient volume of the diluted RGD peptide solution to completely cover the cell culture surface.

-

Incubate the plates at room temperature or 37°C for 1-2 hours, covered.

-

Aspirate the peptide solution from the culture surface.

-

Gently rinse the surface twice with sterile dH₂O, being careful not to scratch the coated surface.

-

The coated surface is now ready for cell seeding. Alternatively, plates can be air-dried in the laminar flow hood and stored at 2-10°C for future use, provided sterility is maintained.

Procedure B: Ethanol-Based Coating

-

In a laminar flow hood, reconstitute the lyophilized RGD peptide in sterile 70% ethanol to a stock concentration. Vortex to dissolve.

-

Dilute the stock solution to the desired working concentration (e.g., 0.1 to 10 µg/mL) with 70% ethanol.

-

Add the diluted peptide solution to the culture wells.

-

Leave the container uncovered in the laminar flow hood until the ethanol has completely evaporated and the wells are dry.

-

Carefully rinse the wells twice with sterile dH₂O.

-

The plates are now ready for use.

Protocol 2: Cell Adhesion Assay

This protocol describes a basic method to quantify cell attachment to RGD-coated surfaces.

Materials:

-

RGD-coated and control (uncoated) cell culture plates

-

Cell suspension of interest

-

Complete cell culture medium

-

PBS

-

Cell staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Prepare RGD-coated and uncoated control wells in a multi-well plate as described in Protocol 1.

-

Trypsinize and resuspend cells in complete culture medium. Perform a cell count to determine the cell concentration.

-

Seed a known number of cells into each well (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well for a 96-well plate).

-

Incubate the plate for a desired period to allow for cell attachment (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the wells with dH₂O and allow them to air dry.

-

Stain the cells with crystal violet solution for 10-20 minutes.

-

Wash the wells thoroughly with dH₂O to remove excess stain and allow to dry.

-

Solubilize the stain by adding a solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Transfer the solubilized stain to a new 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to assess cell proliferation on RGD-coated surfaces using a DNA-binding fluorescent dye.

Materials:

-

RGD-coated and control cell culture plates

-

Cell suspension

-

Complete cell culture medium

-

Cell proliferation assay kit (e.g., CyQUANT®)[9]

-

Fluorescence microplate reader

Procedure:

-

Coat the wells of a microplate with RGD peptide as described in Protocol 1.

-

Seed cells at a low density to allow for proliferation over the course of the experiment.

-

Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

-

At each time point, perform the cell proliferation assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a fluorescent dye that binds to DNA.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. The fluorescence signal is directly proportional to the number of cells.

Visualizations

References

- 1. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. cellgs.com [cellgs.com]

- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecmjournal.org [ecmjournal.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Conjugating Gly-Arg to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bioactive molecules is a rapidly advancing field with significant potential in targeted drug delivery, diagnostics, and therapeutics. The dipeptide Glycyl-L-Arginine (Gly-Arg) is a promising ligand for targeting specific cell types due to the positive charge of the arginine residue and its potential for specific receptor interactions. This document provides detailed protocols for the covalent conjugation of Gly-Arg to nanoparticles, methods for their characterization, and an overview of a potential cellular uptake pathway. Three common and robust conjugation chemistries are presented: EDC/NHS coupling, maleimide-thiol chemistry, and click chemistry.

Data Presentation

Table 1: Expected Physicochemical Changes in Nanoparticles Post-Conjugation with Gly-Arg

| Parameter | Before Conjugation | After Gly-Arg Conjugation | Method of Analysis |

| Hydrodynamic Diameter (nm) | Varies by nanoparticle type (e.g., 50-200 nm) | Increase of ~10-50 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | Typically negative or neutral (e.g., -30 to 0 mV for carboxylated nanoparticles) | Shift to a less negative or positive value (e.g., -15 to +20 mV) | Electrophoretic Light Scattering (ELS) |

| Conjugation Efficiency (%) | N/A | 40-90% | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC |

| Drug Loading Capacity (%) | Dependent on nanoparticle and drug | May be slightly altered depending on the conjugation strategy | Spectrophotometry, HPLC |

Note: The exact changes will depend on the specific nanoparticle composition, size, and the density of conjugated Gly-Arg.

Experimental Protocols

Protocol 1: EDC/NHS Coupling for Carboxylated Nanoparticles

This protocol describes the conjugation of the N-terminal amine of Gly-Arg to carboxyl groups on the surface of nanoparticles.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

Gly-Arg dipeptide

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

-

Centrifuge and appropriate centrifuge tubes

-

Orbital shaker

Methodology:

-

Nanoparticle Activation:

-

Resuspend carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.

-

Add EDC (e.g., 5-fold molar excess relative to carboxyl groups) and NHS (e.g., 10-fold molar excess relative to carboxyl groups).

-

Incubate for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

-

-

Conjugation:

-

Dissolve Gly-Arg in PBS to a desired concentration (e.g., 1 mg/mL).

-

Add the Gly-Arg solution to the activated nanoparticle suspension (e.g., 2-5 fold molar excess of peptide to carboxyl groups).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Quenching and Washing:

-

Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

-

Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles (centrifugation speed and time will depend on the nanoparticle size and density).

-

Remove the supernatant containing unreacted peptide and coupling reagents.

-

Resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound reagents.

-

-

Characterization and Storage:

-

Resuspend the final Gly-Arg conjugated nanoparticles in a suitable buffer (e.g., PBS).

-

Characterize the nanoparticles for size, zeta potential, and conjugation efficiency.

-

Store the conjugated nanoparticles at 4°C.

-

Protocol 2: Maleimide-Thiol Coupling

This protocol is suitable for nanoparticles functionalized with maleimide groups and a Gly-Arg peptide modified with a C-terminal cysteine residue (Gly-Arg-Cys).

Materials:

-

Maleimide-functionalized nanoparticles

-

Gly-Arg-Cys peptide

-

Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)

-

Degassing equipment or nitrogen gas

-

Centrifuge and appropriate centrifuge tubes

-

Orbital shaker

Methodology:

-

Peptide Preparation:

-

Dissolve the Gly-Arg-Cys peptide in degassed phosphate buffer immediately before use to prevent oxidation of the thiol group.

-

-

Conjugation:

-

Resuspend the maleimide-functionalized nanoparticles in the phosphate buffer.

-

Add the Gly-Arg-Cys solution to the nanoparticle suspension (typically a 1.5 to 5-fold molar excess of peptide to maleimide groups).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under a nitrogen atmosphere with gentle shaking.

-

-

Washing:

-

Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

-

Remove the supernatant.

-

Resuspend the nanoparticle pellet in phosphate buffer.

-

Repeat the washing steps 2-3 times.

-

-

Characterization and Storage:

-

Resuspend the final conjugated nanoparticles in a suitable buffer.

-

Characterize the nanoparticles.

-

Store at 4°C.

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol requires nanoparticles functionalized with azide groups and a Gly-Arg peptide modified with an alkyne group (or vice versa).

Materials:

-

Azide-functionalized nanoparticles

-

Alkyne-modified Gly-Arg peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS) or PBS

-

Centrifuge and appropriate centrifuge tubes

-

Orbital shaker

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).

-

-

Conjugation Reaction:

-

Disperse the azide-functionalized nanoparticles in the reaction buffer.

-

Add the alkyne-modified Gly-Arg peptide to the nanoparticle suspension.

-

Add CuSO₄ to the mixture (final concentration typically 0.1-1 mM).

-

Add sodium ascorbate to initiate the reaction (final concentration typically 1-5 mM).

-

Incubate for 1-4 hours at room temperature with gentle shaking, protected from light.

-

-

Washing:

-

Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

-

Remove the supernatant.

-

Resuspend the pellet in buffer.

-

Repeat the washing steps 2-3 times to remove copper catalyst and unreacted reagents.

-

-

Characterization and Storage:

-

Resuspend the final conjugated nanoparticles.

-

Characterize the nanoparticles.

-

Store at 4°C.

-

Mandatory Visualization

Caption: Experimental workflow for Gly-Arg nanoparticle conjugation.

Caption: Targeted delivery and cellular uptake of Gly-Arg nanoparticles.

Application Notes and Protocols for Gly-Arg (RGD) Targeted Drug Delivery to Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a key motif in extracellular matrix proteins that facilitates cell adhesion by binding to integrin receptors on the cell surface.[1][2] Many types of cancer cells and tumor vasculature overexpress certain integrins, such as αvβ3 and αvβ5, making the RGD peptide an attractive ligand for targeted drug delivery.[1][2][3] By conjugating cytotoxic drugs to RGD peptides, it is possible to selectively deliver therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[2][4] These application notes provide an overview of the principles, experimental protocols, and key data related to the use of RGD peptides for targeted cancer therapy.

Targeting Mechanism

The targeting strategy relies on the specific interaction between the RGD peptide and integrin receptors that are overexpressed on the surface of cancer cells and angiogenic endothelial cells.[1][2] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the RGD-drug conjugate into the target cell.[1] Once inside the cell, the cytotoxic drug is released, leading to cell death. This targeted approach aims to increase the therapeutic index of anticancer drugs by concentrating their effect at the tumor site.[2]

Signaling Pathways

Upon binding of an RGD-drug conjugate to integrin receptors, a cascade of intracellular signaling events is initiated. These pathways are crucial for cell survival, proliferation, and migration. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MEK). The activation of these pathways can influence the cellular response to the delivered drug.[3]

References

- 1. researchhub.com [researchhub.com]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RGD-based strategies for selective delivery of therapeutics and imaging agents to the tumour vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gly-Arg as a Potential Cell-Penetrating Peptide for Intracellular Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a variety of cargo molecules into the cytoplasm. Arginine-rich CPPs, such as oligoarginine sequences (e.g., R8, R9), are among the most studied and efficient CPPs.[1][2][3] The positively charged guanidinium headgroup of arginine is crucial for this activity, as it interacts with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids, initiating uptake.[3]

The dipeptide Gly-Arg (GR) represents the most fundamental structural unit combining the key arginine residue with a simple, flexible glycine spacer. While extensive research supports the cell-penetrating capabilities of longer arginine-rich sequences, the efficacy of the Gly-Arg dipeptide itself as a standalone CPP is not well-documented in peer-reviewed literature. It is generally understood that a certain threshold of positive charge is required for efficient cell penetration, with studies indicating that at least six to seven arginine residues are needed for significant uptake.[2][3]

These application notes, therefore, provide a framework for the evaluation of Gly-Arg or other short, arginine-containing peptides as potential CPPs. The protocols outlined below are standard, robust methods used in the field of CPP research and can be applied to assess the intracellular delivery potential and biocompatibility of the Gly-Arg dipeptide.

Putative Signaling and Uptake Pathway

The proposed mechanism for arginine-rich CPP uptake, which would theoretically apply to any potential cell-penetrating activity of Gly-Arg, involves initial electrostatic interactions with the cell surface, followed by internalization through endocytosis or direct translocation.

Caption: Proposed uptake mechanism for Gly-Arg mediated cargo delivery.

Data Presentation

As there is a lack of specific quantitative data for the Gly-Arg dipeptide as a CPP, the following table summarizes representative data for short oligoarginine peptides to provide a comparative context for the number of arginine residues and their effect on uptake efficiency and cytotoxicity. This data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

| Peptide Sequence | Cargo | Cell Line | Uptake Efficiency (% of Control) | Cytotoxicity (IC50, µM) | Reference |

| Arg-Arg (R2) | Fluorescein | HeLa | 5 ± 2% | > 100 | Hypothetical |

| Arg-Arg-Arg (R3) | Fluorescein | HeLa | 15 ± 5% | > 100 | Hypothetical |

| (Arg)6 | Fluorescein | EBC-1 | Variable, lower than R8 | Not specified | [4] |

| (Arg)8 | Fluorescein | EBC-1 | 100% (Reference) | > 50 | [4] |

Experimental Protocols

Protocol 1: Synthesis and Purification of Gly-Arg Peptide

This protocol describes the solid-phase synthesis of a simple Gly-Arg dipeptide.

Caption: Workflow for Solid-Phase Synthesis of Gly-Arg Peptide.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gly-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH, HBTU, and HOBt in DMF.

-

Add DIPEA and add the mixture to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Glycine):

-

Repeat the coupling step with Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection step.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Lyophilize the pure fractions.

-

Protocol 2: Cargo Conjugation to Gly-Arg Peptide

This protocol describes the conjugation of a fluorescent cargo (e.g., FITC) to the N-terminus of the Gly-Arg peptide.

Materials:

-

Lyophilized Gly-Arg peptide

-

Fluorescein isothiocyanate (FITC)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (pH 8.5)

-

Size-exclusion chromatography columns (e.g., Sephadex G-10)

Procedure:

-

Dissolve the Gly-Arg peptide in sodium bicarbonate buffer.

-

Dissolve FITC in DMSO.

-

Add the FITC solution dropwise to the peptide solution while stirring.

-

Incubate the reaction mixture in the dark for 4-6 hours at room temperature.

-

Separate the FITC-conjugated Gly-Arg from unreacted FITC using a size-exclusion chromatography column.

-

Confirm conjugation and purity using HPLC and mass spectrometry.

-

Determine the concentration of the conjugated peptide by UV-Vis spectrophotometry.

Protocol 3: Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the cellular uptake of FITC-labeled Gly-Arg.

Caption: Workflow for Cellular Uptake Assay using Flow Cytometry.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

FACS buffer (PBS with 1% FBS)

-

FITC-labeled Gly-Arg peptide

-

Flow cytometer

Procedure:

-

Seed HeLa cells in a 24-well plate and culture overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing various concentrations of FITC-labeled Gly-Arg to the wells. Include a negative control (untreated cells).

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Add trypsin-EDTA to detach the cells.

-

Resuspend the cells in FACS buffer.

-

Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity in the FITC channel.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of the Gly-Arg peptide.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-